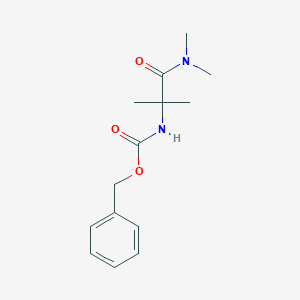
2-Ethyl-4-pyridin-3-ylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-pyridin-3-ylaniline is an organic compound characterized by its aromatic structure, featuring a pyridine ring attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of pyridine to form 3-bromopyridine, followed by amination with ethylamine to introduce the ethyl group.
Reductive Amination: Another method is reductive amination, where 3-pyridinecarboxaldehyde is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
2-Ethyl-4-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological systems and developing bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Ethyl-4-pyridin-3-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
類似化合物との比較
4-(2-(Pyridin-4-yl)ethyl)aniline: Similar structure but different positioning of the ethyl group.
3-Pyridin-4-ylaniline: Similar pyridine and aniline components but different substitution pattern.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity open doors to numerous applications, from industrial processes to medical research.
Would you like more detailed information on any specific aspect of this compound?
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2-ethyl-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-11(5-6-13(10)14)12-4-3-7-15-9-12/h3-9H,2,14H2,1H3 |
InChIキー |
WONRANHIRJOBLB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C2=CN=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
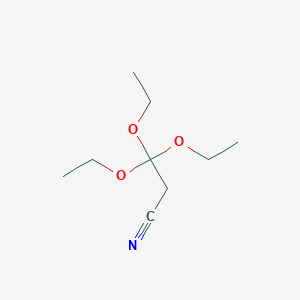
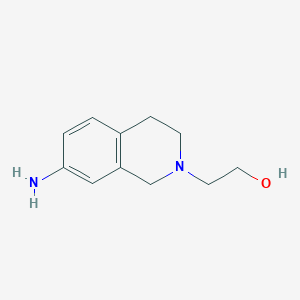
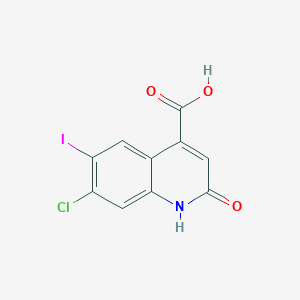
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)
![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)

![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
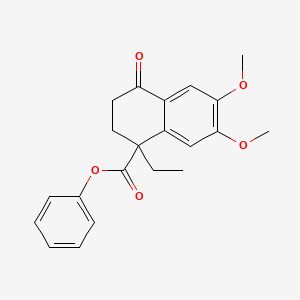
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
